ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

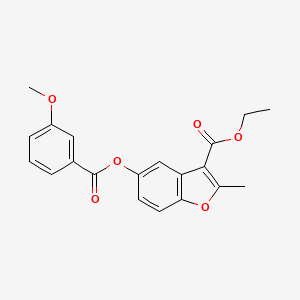

ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a 3-methoxybenzoyloxy group at position 5, and an ethyl carboxylate at position 2. The 3-methoxybenzoyloxy group introduces electron-donating effects, which may influence reactivity and intermolecular interactions, while the ethyl carboxylate enhances solubility in organic solvents .

Properties

IUPAC Name |

ethyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-9-8-15(11-16(17)18)26-19(21)13-6-5-7-14(10-13)23-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLFKYAUNIWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 3-methoxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-methylbenzofuran-3-carboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.

Major Products

Oxidation: Formation of 5-(3-hydroxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate.

Reduction: Formation of ethyl 5-(3-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of substituted benzofuran-3-carboxylates. Key structural variations among analogs include substituents at positions 2, 5, and 6, as well as halogenation patterns. Below is a comparative analysis:

Physicochemical and Electronic Properties

- Electron-Donating vs. In contrast, bromine (e.g., in and analogs) is electron-withdrawing, increasing electrophilicity and reactivity in cross-coupling reactions .

- Solubility : The ethyl carboxylate group in all analogs improves solubility in polar aprotic solvents. However, brominated derivatives (e.g., ) exhibit higher lipophilicity, which may affect bioavailability .

Biological Activity

Ethyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran core, an ethyl ester group, and a methoxybenzyloxy substituent. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Biological Activity

Ethyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits various biological activities that have been the subject of recent research. The following sections summarize key findings regarding its pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses potential antimicrobial properties . Research has shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a study evaluating the antibacterial activity of similar compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that ethyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may share similar effects.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro assays have revealed that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A comparative analysis with known anticancer agents indicated that this compound exhibits promising cytotoxicity against specific cancer types, such as breast and colon cancer cells.

The biological activity of ethyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is thought to involve several mechanisms:

- Interaction with Biological Macromolecules : The compound may bind to proteins and enzymes, inhibiting their activity. This interaction is crucial for understanding its mechanism of action in biological systems.

- Antioxidant Activity : The presence of the methoxy group in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Case Study: Anticancer Assay Results

In a study evaluating the anticancer effects of ethyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate on breast cancer cells (MCF-7), the following results were obtained:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 70 | 30 |

| 50 | 45 | 55 |

These results indicate a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.